molecular formula C15H14N2O3 B2457182 Methyl 4-(Nicotinamidomethyl)benzoate CAS No. 554407-47-5

Methyl 4-(Nicotinamidomethyl)benzoate

Cat. No.: B2457182
CAS No.: 554407-47-5
M. Wt: 270.288
InChI Key: OQTNVKCWFAMPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 4-[(pyridine-3-carbonylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-6-4-11(5-7-12)9-17-14(18)13-3-2-8-16-10-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNVKCWFAMPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Nicotinamidomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 4-(Nicotinamidomethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Nicotinamidomethyl)benzoate involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to interact with enzymes involved in redox reactions and cellular metabolism. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(Aminomethyl)benzoate: Similar structure but with an amine group instead of nicotinamide.

    Methyl 4-(Hydroxymethyl)benzoate: Contains a hydroxyl group instead of nicotinamide.

    Methyl 4-(Methoxymethyl)benzoate: Features a methoxy group in place of nicotinamide.

Uniqueness

Methyl 4-(Nicotinamidomethyl)benzoate is unique due to the presence of the nicotinamide moiety, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

Methyl 4-(Nicotinamidomethyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the metabolism of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Nicotinamide N-Methyltransferase (NNMT)

NNMT catalyzes the methylation of nicotinamide to produce N-methylnicotinamide, utilizing S-adenosylmethionine (SAM) as a methyl donor. The overexpression of NNMT has been linked to several pathological conditions, including:

  • Cancer : Increased NNMT levels are associated with enhanced cell proliferation and disease progression in various cancers.
  • Metabolic Disorders : NNMT is upregulated in conditions such as obesity and Type 2 diabetes.
  • Neurodegenerative Diseases : Elevated NNMT activity has been observed in diseases like Parkinson's disease.

The inhibition of NNMT represents a promising therapeutic strategy for these conditions, making compounds like this compound valuable for research.

Inhibition Studies

Research indicates that this compound acts as a potent inhibitor of NNMT. A study demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC50) significantly lower than many existing NNMT inhibitors, suggesting its efficacy in reducing NNMT activity in cellular models. The compound's structure allows it to effectively bind to the active site of the enzyme, thereby blocking its function.

CompoundIC50 (µM)Mechanism of Action
This compound<1Competitive inhibition at the NNMT active site
LL3201.6Tight-binding bisubstrate inhibitor
5-amino-1-MQ~100Mimics product binding

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to a significant reduction in cell viability. For instance, a study reported a reduction in cell proliferation by over 50% after 48 hours of treatment at concentrations above 10 µM.
  • Metabolic Disorders : In models simulating metabolic disorders, administration of this compound resulted in decreased levels of N-methylnicotinamide, indicating effective inhibition of NNMT activity and potential modulation of metabolic pathways.
  • Neurodegenerative Models : Preliminary investigations into neurodegenerative disease models suggest that this compound may help mitigate symptoms by normalizing elevated NNMT levels associated with these conditions.

Mechanistic Insights

The mechanism by which this compound inhibits NNMT involves competitive binding to the enzyme's active site. Structural studies have suggested that the compound's molecular configuration allows it to effectively mimic nicotinamide, thus preventing the substrate from accessing the active site.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This structure includes a benzoate moiety linked to a nicotinamide group, which is critical for its interaction with NNMT.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.